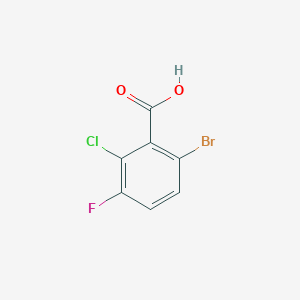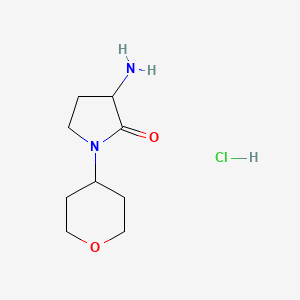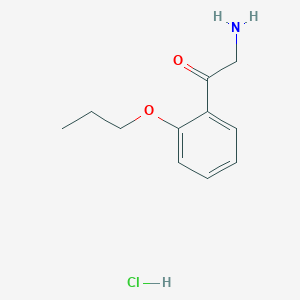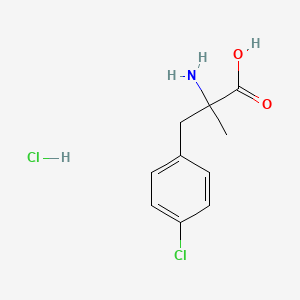
6-Bromo-2-chloro-3-fluorobenzoic acid
Descripción general
Descripción
6-Bromo-2-chloro-3-fluorobenzoic acid is a chemical compound with the molecular formula C7H3BrClFO2 and a molecular weight of 253.45 . It is a solid substance stored at ambient temperature .
Molecular Structure Analysis
The InChI code for 6-Bromo-2-chloro-3-fluorobenzoic acid is1S/C7H3BrClFO2/c8-3-1-2-4 (9)6 (10)5 (3)7 (11)12/h1-2H, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
6-Bromo-2-chloro-3-fluorobenzoic acid is a solid substance stored at ambient temperature . It has a molecular weight of 253.45g/mol . The compound’s density is predicted to be 1.887±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Organic Synthesis and Reaction Mechanisms
6-Bromo-2-chloro-3-fluorobenzoic acid and related compounds are widely used in organic synthesis and studying reaction mechanisms. For instance, the reaction of organolithium reagents with 2-halobenzoic acids has been explored, showcasing the different reaction pathways and product formations based on various substituents including bromo, chloro, and fluoro groups (Gohier, Castanet, & Mortier, 2003). Another study focused on the regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes, underlining the influence of different halogen substituents on the reaction outcome (Mongin & Schlosser, 1996).
Photophysical Studies
Halogenated benzoic acids, including variants similar to 6-Bromo-2-chloro-3-fluorobenzoic acid, have been subjects of photophysical studies. One such study investigated the structural characterization and photochemistry of 2-Chloro-6-Fluorobenzoic Acid, which is relevant to understanding the behavior of similar compounds under various conditions (Kuş, 2017).
Adsorption Studies
The adsorption behaviors of halogenated benzoic acids on different surfaces are essential for applications in materials science and electrochemistry. Research on the adsorption of 2-X-benzoic acids (X = fluoro, chloro, and bromo) on Au(100) electrodes provides insights into the interactions between these compounds and metal surfaces, which is crucial for designing sensors and catalysts (Ikezawa, Yoshida, & Ariga, 2006).
Environmental Biodegradation
Understanding the biodegradation of halogenated compounds, including 6-Bromo-2-chloro-3-fluorobenzoic acid, is important for environmental applications. The degradation of halogenated benzoates by Pseudomonas putida demonstrates how these compounds can be metabolized in nature, providing insights into environmental remediation strategies (Engesser & Schulte, 1989).
Spectroscopic Analysis
Spectroscopic analysis of halogen-substituted benzoic acids is key to understanding their chemical properties. The vibrational spectra and non-linear optical analysis of 2-chloro-6-fluorobenzoic acid provide detailed insights into the electronic structure and reactivity of these compounds, which is essential for their application in various chemical processes (Kumar, Arivazhagan, & Thangaraju, 2015).
Thermodynamic Properties
The thermodynamic properties of halobenzoic acids, including 6-Bromo-2-chloro-3-fluorobenzoic acid, are critical for their use in chemical engineering and process design. A study focusing on the thermodynamic properties of monohalobenzoic acids, including fluoro-, chloro-, bromo-, and iodobenzoic acids, provides valuable data for predicting the behavior of these compounds under different conditions (Chirico et al., 2017).
Safety And Hazards
This compound is associated with several hazard statements: H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
6-bromo-2-chloro-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDXTROITDLEIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-3-fluorobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3-Methoxycyclohexyl)oxy]pyrrolidine hydrochloride](/img/structure/B1383695.png)
![1-[(4-Bromophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B1383697.png)

![[4-(Benzyloxy)-5-methyl-1,3-thiazol-2-yl]methanol](/img/structure/B1383699.png)

![3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B1383702.png)

![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride](/img/structure/B1383704.png)




![Bicyclo[4.1.0]heptan-1-amine hydrochloride](/img/structure/B1383717.png)